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Compound of Interest

Compound Name: 5-Formyl-2-hydroxybenzonitrile

Cat. No.: B068084

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-hydroxybenzonitrile, also known as 3-cyano-4-hydroxybenzaldehyde, is a
bifunctional aromatic compound of significant interest in medicinal chemistry and materials
science. Its molecular structure, featuring hydroxyl, formyl, and nitrile groups, offers versatile
opportunities for chemical modification and interaction with biological targets. An in-depth
understanding of its spectroscopic properties is fundamental for its identification,
characterization, and quality control in research and development settings. This technical guide
provides a summary of available spectroscopic data and outlines standard experimental
protocols for its acquisition.

Chemical and Physical Properties

Basic chemical and physical properties of 5-Formyl-2-hydroxybenzonitrile are summarized in
the table below.
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Property Value

Molecular Formula CsHsNO2[1]

Molecular Weight 147.13 g/mol [1]

CAS Number 73289-79-9[1]

IUPAC Name 5-formyl-2-hydroxybenzonitrile[1]
Synonyms 3-Cyano-4-hydroxybenzaldehyde[1]

Spectroscopic Data

A comprehensive set of experimentally-derived spectroscopic data for 5-Formyl-2-
hydroxybenzonitrile is not readily available in public databases. The following tables present
a compilation of available and expected spectroscopic characteristics based on the
compound's structure.

Infrared (IR) Spectroscopy

No experimental IR spectrum for 5-Formyl-2-hydroxybenzonitrile was found in the searched
resources. The expected characteristic absorption bands are listed below based on the
functional groups present in the molecule.

Expected Wavenumber

Functional Group Description

(cm™)
O-H (hydroxyl) 3600-3200 (broad) Phenolic hydroxyl stretching
C-H (aromatic) 3100-3000 Aromatic C-H stretching
C=N (nitrile) 2240-2220 Nitrile stretching
C=0 (aldehyde) 1700-1680 Aldehyde carbonyl stretching
C=C (aromaitic) 1600-1450 Aromatic ring stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-hydroxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-hydroxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-hydroxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-hydroxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-hydroxybenzonitrile
https://www.benchchem.com/product/b068084?utm_src=pdf-body
https://www.benchchem.com/product/b068084?utm_src=pdf-body
https://www.benchchem.com/product/b068084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Detailed, verified *H and 3C NMR spectra for 5-Formyl-2-hydroxybenzonitrile are not

consistently reported in the surveyed literature. The chemical shifts are highly dependent on

the solvent and experimental conditions.

1H NMR Spectroscopy

Expected Chemical Shift

Proton Multiplicity
(6, ppm)
Aldehyde (-CHO) 9.8-10.5 Singlet
Aromatic (H ortho to -CHO) 7.8-8.2 Doublet
Aromatic (H meta to -CHO) 75-79 Doublet of doublets
Aromatic (H ortho to -OH) 70-74 Doublet
Hydroxyl (-OH) 5.0 - 8.0 (variable) Singlet (broad)

13C NMR Spectroscopy

Carbon Expected Chemical Shift (6, ppm)
Aldehyde (C=0) 185 - 195
Aromatic (C-OH) 155 - 165
Aromatic (C-CN) 115-125
Aromatic (C-H) 110 - 140
Nitrile (C=N) 115-120
Aromatic (C-CHO) 130 - 140

Mass Spectrometry (MS)

No experimental mass spectrum for 5-Formyl-2-hydroxybenzonitrile was found in the

searched resources. The expected molecular ion peak in a high-resolution mass spectrum

would correspond to the compound's exact mass.
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lon Calculated Exact Mass
[M+H]* 148.0393
[M]*+ 147.0320

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like 5-Formyl-2-hydroxybenzonitrile.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed
directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm—1.

o KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) and pressed
into a thin, transparent pellet. The spectrum is then recorded using a standard FTIR
spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 5-Formyl-2-hydroxybenzonitrile is
dissolved in a deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a spectrometer operating at a
standard frequency (e.g., 400 or 500 MHz for 1H).

o Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS)

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in either
positive or negative ion mode. ESI is a soft ionization technique that typically results in the
observation of the protonated molecule [M+H]* or the deprotonated molecule [M-H]~.
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« Electron lonization (El): For a more volatile sample, El can be used, which will likely result in
the molecular ion [M]*" and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b068084+#spectroscopic-data-of-5-formyl-2-
hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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